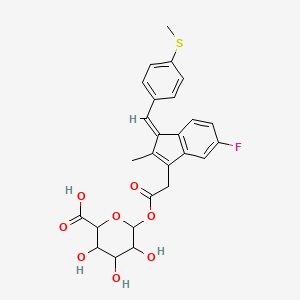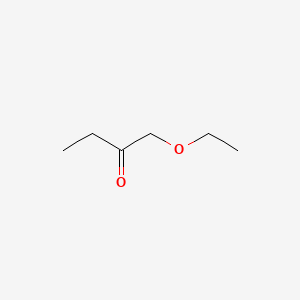![molecular formula C18H17BrN4O4 B13825687 7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with a bromine atom, a piperazine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Bromination: The chromenone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the brominated chromenone reacts with a piperazine derivative.
Formation of the Oxadiazole Moiety: The oxadiazole moiety is synthesized separately and then coupled with the piperazine-chromenone intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the oxadiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the chromenone core.
Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified piperazine or oxadiazole moieties.
Reduction: Reduced chromenone derivatives.
Substitution: A variety of substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, and receptors involved in signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one: shares similarities with other chromenone derivatives and piperazine-containing compounds.
Uniqueness
Structural Uniqueness: The combination of a chromenone core with a bromine atom, a piperazine ring, and an oxadiazole moiety is unique and not commonly found in other compounds.
Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential biological activities make it distinct from other similar compounds.
Properties
Molecular Formula |
C18H17BrN4O4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
7-bromo-2-[4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C18H17BrN4O4/c1-11-14(21-27-20-11)10-22-4-6-23(7-5-22)18(25)17-9-15(24)13-3-2-12(19)8-16(13)26-17/h2-3,8-9H,4-7,10H2,1H3 |
InChI Key |
ZZMUAEOOLFQCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2CCN(CC2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13825612.png)
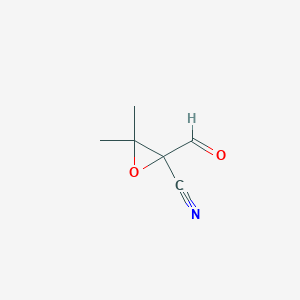
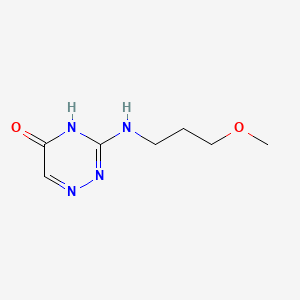
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
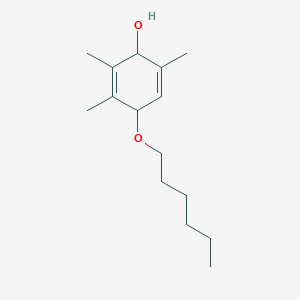
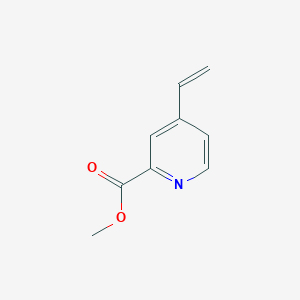
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
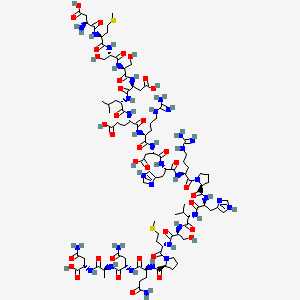
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
